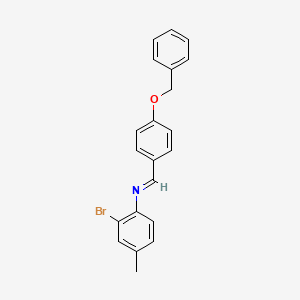

N-(4-Benzyloxybenzylidene)-2-bromo-4-methylaniline

Description

N-(4-Benzyloxybenzylidene)-2-bromo-4-methylaniline (CAS: 70627-41-7) is a Schiff base derivative characterized by a benzyloxy-substituted benzylidene moiety linked to a 2-bromo-4-methylaniline group. Its molecular formula is C₂₁H₁₈BrNO, with a molecular weight of 380.288 g/mol . This compound is structurally notable for its halogen (bromo) and methyl substituents on the aniline ring, as well as the benzyloxy group on the benzylidene component.

For instance, derivatives of benzylideneanilines have been explored as inhibitors of low molecular weight protein tyrosine phosphatases (LMWPTPs), which are implicated in insulin signaling and cancer progression .

Properties

CAS No. |

70627-41-7 |

|---|---|

Molecular Formula |

C21H18BrNO |

Molecular Weight |

380.3 g/mol |

IUPAC Name |

N-(2-bromo-4-methylphenyl)-1-(4-phenylmethoxyphenyl)methanimine |

InChI |

InChI=1S/C21H18BrNO/c1-16-7-12-21(20(22)13-16)23-14-17-8-10-19(11-9-17)24-15-18-5-3-2-4-6-18/h2-14H,15H2,1H3 |

InChI Key |

LJRPBZOLWVYPRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzyloxybenzylidene)-2-bromo-4-methylaniline typically involves the condensation reaction between 4-benzyloxybenzaldehyde and 2-bromo-4-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzyloxybenzylidene)-2-bromo-4-methylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Benzyloxybenzylidene)-2-bromo-4-methylaniline has several applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Benzyloxybenzylidene)-2-bromo-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the bromine atom play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Halogen and Alkyl Groups

Key Compounds for Comparison :

N-(4-Benzyloxybenzylidene)-4-chloro-2-methylaniline (CAS: 195140-39-7): Chloro substituent instead of bromo; molecular weight 335.837 g/mol .

N-(4-Benzyloxybenzylidene)-4-fluoroaniline (CAS: 70627-52-0): Fluoro substituent; molecular weight 305.345 g/mol .

4-Bromo-2-methylaniline (CAS: 583-75-5): Parent aniline without the benzylidene group; molecular weight 186.05 g/mol .

Structural Insights :

- Halogen Effects : Bromo substituents increase molecular weight and polarizability compared to chloro or fluoro analogs. The bulkier bromo group may sterically hinder interactions in biological systems but enhance stability against metabolic degradation .

- Benzylidene vs.

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N-(4-Benzyloxybenzylidene)-2-bromo-4-methylaniline | 70627-41-7 | C₂₁H₁₈BrNO | 380.288 | Bromo, methyl, benzyloxy |

| N-(4-Benzyloxybenzylidene)-4-chloro-2-methylaniline | 195140-39-7 | C₂₁H₁₈ClNO | 335.837 | Chloro, methyl, benzyloxy |

| N-(4-Benzyloxybenzylidene)-4-fluoroaniline | 70627-52-0 | C₂₀H₁₆FNO | 305.345 | Fluoro, benzyloxy |

| 4-Bromo-2-methylaniline | 583-75-5 | C₇H₈BrN | 186.05 | Bromo, methyl |

LMWPTP Inhibition :

- The benzyloxybenzylidene scaffold is critical for binding to LMWPTPs. For example, 4-{[5-(4-Benzyloxybenzylidene)-2-(4-trifluoromethylphenylimino)-4-oxo-3-thiazolidinyl]methyl} benzoic acid (a related derivative) exhibits sub-µM IC₅₀ values, acting as a competitive inhibitor .

Metabolism and Toxicity :

Crystallography :

- Compounds like 4-bromo-N-(2-nitrophenyl)benzamide () are analyzed using SHELX programs (e.g., SHELXL for refinement), with ORTEP-3 for visualization . These tools ensure precise determination of bond lengths and angles, critical for understanding electronic effects of substituents.

Biological Activity

N-(4-Benzyloxybenzylidene)-2-bromo-4-methylaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound (C21H18BrNO) features a benzylidene moiety linked to a bromo-substituted aniline. The presence of the benzyloxy group enhances lipophilicity, which may influence its biological interactions. The compound can be synthesized through a condensation reaction involving 4-benzyloxybenzaldehyde and 2-bromo-4-methylaniline.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anti-cancer and antimicrobial properties.

1. Anti-Cancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer activity, particularly against breast cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.237 ± 0.093 μM against BRD4, a protein implicated in the progression of various cancers, including breast cancer . This suggests that this compound may also inhibit BRD4 or similar targets.

Table 1: Comparative Anti-Cancer Activity of Related Compounds

| Compound Name | Target | IC50 (μM) | Reference |

|---|---|---|---|

| DDT26 | BRD4 | 0.237 ± 0.093 | |

| DDT50 | BRD4 | Not specified | |

| DDT58 | BRD4 | Not specified |

2. Antimicrobial Activity

The antimicrobial efficacy of compounds containing the benzyloxy group has been documented in studies focusing on Mycobacterium tuberculosis (Mtb). In one study, derivatives of N-(4-benzyloxybenzyl) were synthesized and evaluated for their ability to inhibit Mtb, with some compounds showing minimal inhibitory concentrations (MICs) comparable to isoniazid . This highlights the potential of this compound as an antimicrobial agent.

Table 2: Antimicrobial Activity Against Mtb

| Compound Name | MIC (μg/mL) | Reference |

|---|---|---|

| N-(4-Benzyloxybenzyl)-4-aminoquinoline | Similar to isoniazid | |

| Other derivatives | Varies |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to alterations in cellular signaling pathways. For example, compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

Case Studies

Case Study 1: Anti-Cancer Efficacy in Breast Cancer Cells

A study investigating the effects of related compounds on breast cancer cell lines found that they significantly inhibited cell proliferation and induced apoptosis. The mechanism was associated with the downregulation of oncogenes such as c-MYC and the induction of DNA damage responses .

Case Study 2: Antimycobacterial Activity

In another investigation, derivatives of N-(4-benzyloxybenzyl) were tested against Mtb strains. The results indicated that certain derivatives not only inhibited bacterial growth but also exhibited selective toxicity towards cancer cells without affecting normal cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.